2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole
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Overview
Description
2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The morpholine and pyridine moieties are then introduced through subsequent reactions, such as nucleophilic substitution or coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole can undergo various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound may also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-(4-(2-methyl-8-(1H-pyrrolo[2,3-b]indol-4-yl)methyl)pyridin-2-yl)morpholine
- 2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole
- 3-methyl-5-(morpholin-4-yl)pyridin-2-amine
Uniqueness
2-methyl-3-[morpholin-4-yl(pyridin-2-yl)methyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, combined with the morpholine and pyridine moieties, allows for versatile reactivity and potential for diverse applications .
Properties
Molecular Formula |
C19H21N3O |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]morpholine |
InChI |
InChI=1S/C19H21N3O/c1-14-18(15-6-2-3-7-16(15)21-14)19(17-8-4-5-9-20-17)22-10-12-23-13-11-22/h2-9,19,21H,10-13H2,1H3 |
InChI Key |
GGLJXDQDSWMYGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)N4CCOCC4 |
Origin of Product |
United States |
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